2-Chloroquinolin-8-ol
Overview
Description
2-Chloroquinolin-8-ol is an organic compound with the molecular formula C₉H₆ClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant applications in various fields, including medicinal chemistry and industrial processes .
Mechanism of Action
- Quinoline derivatives, in general, exhibit a wide range of biological activities, including antimalarial, antimicrobial, and anticancer effects . Therefore, we can speculate that 2-Chloroquinolin-8-ol may target enzymes or receptors involved in these pathways.
- Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase. This leads to rapid bacterial death .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
2-Chloroquinolin-8-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme cytochrome P450, where this compound acts as an inhibitor. This inhibition can affect the metabolism of other compounds processed by cytochrome P450. Additionally, this compound has been shown to interact with metalloproteins, forming stable complexes that can influence the protein’s function .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can impact gene expression and cellular metabolism. For instance, it can induce oxidative stress in cancer cells, leading to apoptosis . Moreover, this compound affects cellular proliferation and differentiation, making it a compound of interest in cancer research.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 results in the inhibition of this enzyme, affecting the metabolic pathways of various substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular function and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit therapeutic effects, such as anti-inflammatory and anticancer properties. At higher doses, this compound can become toxic, leading to adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has high gastrointestinal absorption and can cross the blood-brain barrier, indicating its potential for central nervous system effects. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is known to localize in the mitochondria, where it can influence mitochondrial function and induce apoptosis in cancer cells. Additionally, this compound can be found in the nucleus, where it interacts with DNA and transcription factors, modulating gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroquinolin-8-ol can be synthesized from 2,8-quinolinediol. The synthesis involves chlorination of 2,8-quinolinediol using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorination processes. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or distillation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxide derivatives.
Reduction: Reduction of this compound can yield various hydrogenated quinoline derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Chloroquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Chloroquinoline
- 8-Hydroxyquinoline
- 5,7-Dichloroquinolin-8-ol
Comparison: 2-Chloroquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Chloroquinoline, it has an additional hydroxyl group that enhances its reactivity and potential for forming hydrogen bonds. Compared to 8-Hydroxyquinoline, the presence of the chlorine atom increases its lipophilicity and potential for crossing biological membranes .
Properties
IUPAC Name |
2-chloroquinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUFDBQIXGQAEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298166 | |
Record name | 2-chloroquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31568-91-9 | |
Record name | 31568-91-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121212 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloroquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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